9,11-Octadecadienoic acid, (9E,11Z)-
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Overview
Description
Rumenic acid, also known as rumenate or C9T11 cla, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Rumenic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Rumenic acid has been detected in multiple biofluids, such as blood and urine. Within the cell, rumenic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Rumenic acid can be converted into (9Z, 11E)-octadecadienoyl-CoA.
Scientific Research Applications
Lipid Peroxidation Markers :
- 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE) are stable in various oxidation experiments, making them ideal markers for lipid peroxidation processes. These hydroxy derivatives of unsaturated acids are enriched in natural lipid peroxidation to a greater extent than other products (Spiteller & Spiteller, 1997).
Synthesis and NMR Properties :
- Research on the synthesis of geometric isomers of conjugated linoleic acids from castor oil, involving the production of methyl octadeca-9Z, 11E-dienoate, provides insights into the NMR spectral properties of these compounds (Lie Ken Jie, Pasha, & Alam, 1997).
Biosynthesis of Divinyl Ether Oxylipins :
- A study on the biosynthesis of divinyl ether oxylipins in garlic bulbs sheds light on the enzymatic conversion processes of 9,11-octadecadienoic acid derivatives (Grechkin, Ilyasov, & Hamberg, 1997).
Oxidation Studies :
- The reaction of 13-hydroxy-9,11-octadecadienoic acid with the Fenton reagent was studied, providing insights into the oxidation pathways and potential physiological relevance in oxidative stress settings (Manini, Camera, Picardo, Napolitano, & d’Ischia, 2005).
Stereochemistry in Formation :
- Research into the stereochemical aspects of converting linoleic acid into 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid reveals important details about the L configuration of these isomers (Hamberg & Samuelsson, 1980).
Chromatographic Separation and Identification :
- A study on the chromatographic separation and identification of conjugated linoleic acid isomers, including 9,11-octadecadienoic acid isomers, highlights the complexities involved in identifying and quantifying these acids in biological extracts (Roach, Mossoba, Yurawecz, & Kramer, 2002).
Antitumor Activity :
- Research on hydroxy acids from rice bran, including 9-hydroxy-10,12-octadecadienoic acid, has shown potential antitumor activity, particularly against leukemia cells and in prolonging the survival time of mice with transplanted mammary tumor cells (Hayshi, Nishikawa, Mori, Tamura, Matsushita, & Matsui, 1998).
Synthesis and Biological Activity of Hydroxylated Derivatives :
- The synthesis of allylic hydroxylated derivatives of unsaturated fatty acids, including linoleic acid and conjugated linoleic acids, demonstrates moderate in vitro cytotoxicity against various human cancer cell lines (Li, Tran, Duke, Ng, Yang, & Duke, 2009).
Properties
CAS No. |
872-23-1 |
---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(9E,11Z)-octadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9+ |
InChI Key |
JBYXPOFIGCOSSB-UQGDGPGGSA-N |
Isomeric SMILES |
CCCCCC/C=C\C=C\CCCCCCCC(=O)O |
SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O |
1839-11-8 2420-56-6 |
|
physical_description |
Liquid |
Synonyms |
(9Z,11E)-9,11-octadecadienoic acid 9,11-isolinoleic acid 9,11-linoleic acid 9,11-linoleic acid, (E,E)-isomer 9,11-linoleic acid, (E,Z)-isomer 9,11-linoleic acid, (Z,E)-isomer 9,11-linoleic acid, (Z,Z)-isomer 9,11-linoleic acid, potassium salt 9,11-octadecadienoate 9,11-octadecadienoic acid 9-cis-11-trans-octadecadienoic acid c9t11 CLA cis-9-trans-11-octadecadienoic acid octadeca-9,11-dienoic acid rumenic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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